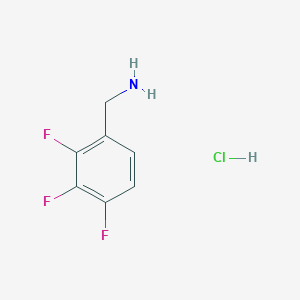

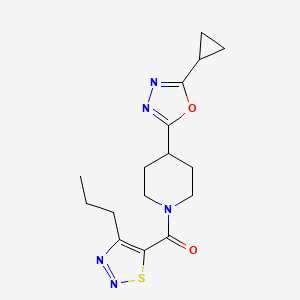

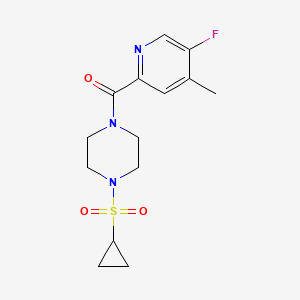

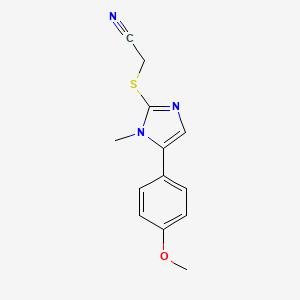

![molecular formula C11H16N2S B3017432 [4-(Thiomorpholin-4-yl)phenyl]methanamine CAS No. 581812-68-2](/img/structure/B3017432.png)

[4-(Thiomorpholin-4-yl)phenyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound [4-(Thiomorpholin-4-yl)phenyl]methanamine is a chemical of interest in various fields of research due to its potential applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand [4-(Thiomorpholin-4-yl)phenyl]methanamine.

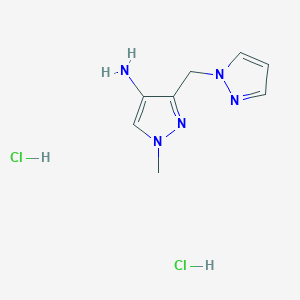

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of novel (phenylalkyl)amines, which are structurally related to [4-(Thiomorpholin-4-yl)phenyl]methanamine, involves the conversion of dimethoxybenzenethiol to thioether derivatives followed by several other reactions including Vilsmeier-formylation and reduction with AlH3 to yield the desired amines . This suggests that the synthesis of [4-(Thiomorpholin-4-yl)phenyl]methanamine could also involve a multi-step process with careful selection of reagents and conditions to ensure the introduction of the thiomorpholinyl group to the phenyl ring.

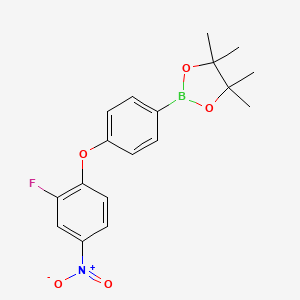

Molecular Structure Analysis

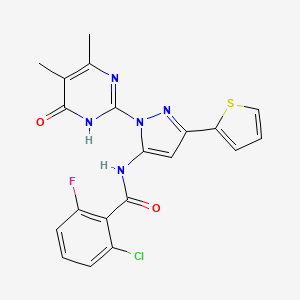

The molecular structure of compounds is crucial in determining their reactivity and interaction with biological targets. For example, the molecular structure of thiazolyl and thiophenyl derivatives has been characterized using various spectroscopic techniques and density functional theory (DFT) calculations . These studies provide insights into the bonding features, vibrational wave numbers, and the influence of substituents on the molecular structure. Such analyses are essential for understanding the structure of [4-(Thiomorpholin-4-yl)phenyl]methanamine and predicting its behavior in chemical reactions.

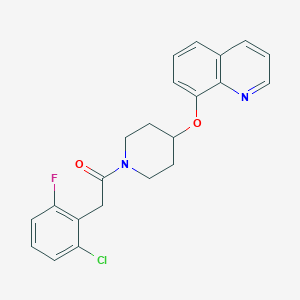

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The chemosensor properties of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine for Ag(+) ions, as well as the synthesis of urea and thiourea derivatives of related amines, demonstrate the potential for [4-(Thiomorpholin-4-yl)phenyl]methanamine to participate in various chemical reactions . These reactions may include the formation of complexes with metal ions or the creation of novel derivatives through reactions with isocyanates or isothiocyanates.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The synthesis and characterization of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine provide an example of how these properties can be elucidated using spectroscopic techniques . Similarly, the study of conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones offers insights into the stability and preferred tautomeric forms of sulfur-containing heterocycles . These studies can inform the analysis of the physical and chemical properties of [4-(Thiomorpholin-4-yl)phenyl]methanamine, which may share similar characteristics due to the presence of sulfur and nitrogen heteroatoms.

Applications De Recherche Scientifique

Transfer Hydrogenation Reactions

4-(Thiomorpholin-4-yl)phenyl]methanamine and its derivatives have been utilized in transfer hydrogenation reactions. In a study by Karabuğa et al. (2015), (4-Phenylquinazolin-2-yl)methanamine was synthesized and reacted with ruthenium complexes. These catalysts achieved high conversions in transfer hydrogenation of acetophenone derivatives, indicating the compound's potential in catalysis (Şemistan Karabuğa, S. Bars, Idris Karakaya, & S. Gümüş, 2015).

Antimicrobial Activity

Kardile and Kalyane (2010) researched the synthesis of thiomorpholine derivatives, including 4–thiomorpholin-4ylbenzonitrile, and their antimicrobial activity. These derivatives were tested for antimicrobial effects, demonstrating the compound's potential in developing new bioactive molecules (D. Kardile & N. Kalyane, 2010).

Synthesis and Biological Activity

Reddy et al. (2015) conducted a study on the synthesis of phosphoramidate derivatives, including 4-fluorophenyl methanamine. These compounds exhibited antimicrobial and antioxidant activities, highlighting their potential in pharmaceutical applications (S. Munichandra Reddy, D. Subba Rao, H. Sudhamani, P. Gnana Kumari, & C. Naga Raju, 2015).

Serotonin Receptor Agonists and Antidepressant Activity

Sniecikowska et al. (2019) designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor agonists. These compounds demonstrated promising antidepressant-like activity and were evaluated for their potential as antidepressant drug candidates (J. Sniecikowska, M. Głuch-Lutwin, Adam Bucki, et al., 2019).

Antitumor Activity

A study by Károlyi et al. (2012) explored the antitumor activity of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines. These compounds showed in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating their potential in cancer therapy (B. Károlyi, S. Bősze, E. Orbán, et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of [4-(Thiomorpholin-4-yl)phenyl]methanamine are currently unknown. This compound is a specialty product for proteomics research

Biochemical Pathways

Given the compound’s structural similarity to other thiazines , it may potentially influence similar biochemical pathways.

Pharmacokinetics

The compound is a solid at room temperature , which may impact its bioavailability. Further pharmacokinetic studies are needed to understand how these properties affect the compound’s bioavailability and overall pharmacological profile.

Result of Action

The molecular and cellular effects of [4-(Thiomorpholin-4-yl)phenyl]methanamine’s action are currently unknown. As a specialty product for proteomics research , it may have potential applications in studying protein interactions and functions.

Action Environment

The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

Propriétés

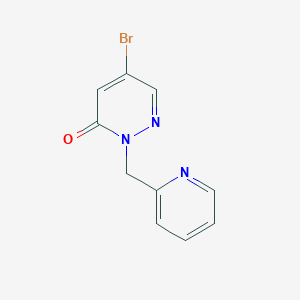

IUPAC Name |

(4-thiomorpholin-4-ylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWKZMAZAXHXLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Thiomorpholin-4-yl)phenyl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3017352.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3017356.png)

![(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3017362.png)

![5,6-Dimethyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3017366.png)